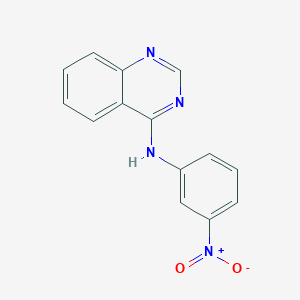

N-(3-nitrophenyl)-4-quinazolinamine

Description

N-(3-Nitrophenyl)-4-quinazolinamine is a quinazoline derivative characterized by a nitro-substituted phenyl group at the 4-amino position of the quinazoline core. Its molecular formula is C₁₆H₁₄N₄O₄, with an average molecular weight of 326.312 g/mol and a monoisotopic mass of 326.1015 g/mol . The compound features 6,7-dimethoxy substituents on the quinazoline ring, which influence its electronic properties and solubility. It is structurally related to several clinically relevant kinase inhibitors, such as gefitinib, but differs in substituent patterns and pharmacological profiles .

Properties

IUPAC Name |

N-(3-nitrophenyl)quinazolin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N4O2/c19-18(20)11-5-3-4-10(8-11)17-14-12-6-1-2-7-13(12)15-9-16-14/h1-9H,(H,15,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJOHOCFXDMKHIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC=N2)NC3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Gefitinib (EGFR Inhibitor)

Gefitinib (IRESSA®), a clinically approved EGFR tyrosine kinase inhibitor, shares the quinazolinamine core but differs in substituents:

- Substituents : 7-methoxy, 6-[3-(4-morpholinyl)propoxy], and 3-chloro-4-fluorophenyl.

- Molecular Formula : C₂₂H₂₄ClFN₄O₃

- Molecular Weight : 446.90 g/mol .

| Property | N-(3-Nitrophenyl)-4-Quinazolinamine | Gefitinib |

|---|---|---|

| Molecular Weight | 326.31 | 446.90 |

| Key Substituents | 6,7-Dimethoxy, 3-nitrophenyl | Morpholinypropoxy, Cl/F |

| H-Bond Acceptors (HBA) | ~8 (estimated) | 10 |

| Lipinski Compliance | Compliant (MW < 500, HBD < 5) | Borderline (MW > 400) |

Gefitinib’s morpholinypropoxy group improves solubility and target binding, while the 3-nitrophenyl group in the target compound may prioritize different kinase selectivity profiles .

Substituent Effects on Drug-Likeness

Lipinski’s Rule of Five parameters for the target compound vs. analogues:

| Parameter | Target Compound | 3i | Gefitinib |

|---|---|---|---|

| Molecular Weight | 326 | ~500 | 447 |

| H-Bond Donors (HBD) | 1 (NH) | 2 | 1 |

| H-Bond Acceptors (HBA) | 8 | 10 | 10 |

| LogP (estimated) | ~2.5 | ~3.5 | ~4.0 |

The target compound’s lower molecular weight and moderate LogP suggest favorable oral bioavailability compared to bulkier analogues like 3i or gefitinib .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.